4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a fluorinated isoxazole derivative characterized by a 3-fluorophenoxy methyl substituent at the 4-position of the isoxazole ring and a methyl group at the 5-position. This compound has been explored in drug discovery due to the structural versatility of isoxazoles, which are known for their pharmacological activities, including enzyme inhibition and immunomodulation .
Properties
IUPAC Name |
4-[(3-fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-7-10(11(12(15)16)14-18-7)6-17-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQPJCBOQTBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the reaction of 3-fluorophenol with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects due to the presence of the isoxazole moiety, which is associated with various biological activities such as anti-inflammatory, antibacterial, and anticancer properties. Isoxazoles have been recognized for their role in developing peptidomimetics—synthetic compounds that mimic peptide structures and functions.
Case Study: Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the development of complex molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity.
Synthesis Applications
In synthetic chemistry, it can be utilized in the formation of hybrid molecules through coupling reactions, which are essential in creating novel therapeutic agents. For example, the incorporation of this compound into peptide chains has been investigated to enhance the bioactivity of the resulting peptides .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic Acid
This analogue differs in the fluorination pattern on the phenoxy group (2,4-diF vs. 3-F). However, steric hindrance from the 2-fluorine may reduce binding affinity to target proteins compared to the 3-F derivative .
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid
Replacing the 3-fluorophenoxy methyl group with a 4-fluorophenyl and trifluoromethyl group significantly enhances electron-withdrawing effects. This modification could improve metabolic stability but may reduce solubility due to increased hydrophobicity .
Isoxazole Carboxylic Acid Derivatives with Varied Substituents
5-Methylisoxazole-3-carboxylic Acid (Parent Compound)
The unsubstituted parent compound lacks the fluorophenoxy group, resulting in lower molecular weight (127.09 g/mol vs. ~265 g/mol for the 3-F derivative) and simpler pharmacokinetics. However, it exhibits reduced biological activity due to the absence of targeted substituents .
4-((1H-Imidazol-1-yl)methyl)-5-methylisoxazole-3-carboxylic Acid
Substituting the fluorophenoxy group with an imidazole ring introduces basicity and hydrogen-bonding capacity. This may enhance interactions with enzymes like phosphatases but could increase susceptibility to enzymatic degradation .
Derivatives with Modified Carboxylic Acid Groups
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Esterification of the carboxylic acid group (as in this ethyl ester) improves lipophilicity and oral bioavailability. However, it requires in vivo hydrolysis to exert activity, introducing variability in efficacy .
5-Amino-3-methylisoxazole-4-carboxylic Acid Amides
Amide derivatives (e.g., from ) exhibit immunomodulatory effects by suppressing TNF-α and IL-6 production. The 3-fluorophenoxy methyl group in the target compound may offer superior steric alignment with immunoreceptors compared to simpler amides .
Key Research Findings
- Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4-bromo-5-methylisoxazole precursors, similar to methods used for related isoxazoles (e.g., Scheme 5 in ). However, the 3-fluorophenoxy group introduces challenges in regioselectivity .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -CF₃, -F) at the phenoxy position enhance target binding but may reduce solubility. Carboxylic acid derivatives generally exhibit higher in vitro activity than esters or amides due to improved ionization at physiological pH .
Biological Activity
The compound 4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS Number: 934063-54-4) is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesized data tables.
Chemical Structure and Properties
- Molecular Formula : C12H10FNO4
- Molecular Weight : 251.21 g/mol
- IUPAC Name : this compound
- CAS Number : 934063-54-4
Antitumor Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown selective cytotoxicity against various cancer cell lines. A study highlighted that certain isoxazole derivatives inhibited cell proliferation with IC50 values below 10 µM, indicating strong antitumor potential .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that isoxazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. This inhibition can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that similar compounds exhibit effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing comparable efficacy to standard antibiotics .
Case Study 1: Anticancer Properties
A specific study evaluated the anticancer properties of a series of isoxazole derivatives, including the target compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, with notable effects on cell cycle regulation and apoptosis markers such as caspases and Bcl-2 family proteins .
Case Study 2: Inhibition of Inflammatory Mediators
In a controlled experiment assessing the anti-inflammatory activity of various isoxazoles, it was found that the target compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could mitigate inflammatory responses effectively .
Data Table: Biological Activities of Related Isoxazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
